molecular formula C24H27N3OS B4848128 4-{4-ALLYL-5-[(3-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PHENYL CYCLOPENTYL ETHER

4-{4-ALLYL-5-[(3-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PHENYL CYCLOPENTYL ETHER

Cat. No.: B4848128
M. Wt: 405.6 g/mol
InChI Key: UDUNVVJPDWXBDZ-UHFFFAOYSA-N
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Description

4-{4-ALLYL-5-[(3-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PHENYL CYCLOPENTYL ETHER is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, a phenyl group, and a cyclopentyl ether moiety, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-ALLYL-5-[(3-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PHENYL CYCLOPENTYL ETHER typically involves multiple steps, starting with the formation of the triazole ring. This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The allyl and methylbenzyl groups are introduced through alkylation reactions, while the phenyl cyclopentyl ether moiety is formed via etherification reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{4-ALLYL-5-[(3-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PHENYL CYCLOPENTYL ETHER can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield different hydrogenated products.

    Substitution: The phenyl and cyclopentyl ether groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of the triazole ring could produce partially hydrogenated triazoles.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Potential use as a probe or ligand in biochemical assays and studies involving enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-{4-ALLYL-5-[(3-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PHENYL CYCLOPENTYL ETHER involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, modulating their activity. The allyl and methylbenzyl groups may enhance the compound’s binding affinity and specificity, while the phenyl cyclopentyl ether moiety contributes to its overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A compound with antimicrobial properties, structurally similar due to its long carbon chain and functional groups.

    Domiphen bromide: Another antimicrobial agent with a similar structural framework.

    Benzylamine: An organic compound with a benzyl group attached to an amine, used in various chemical syntheses.

Uniqueness

4-{4-ALLYL-5-[(3-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PHENYL CYCLOPENTYL ETHER stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its triazole ring, in particular, offers versatile binding capabilities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(4-cyclopentyloxyphenyl)-5-[(3-methylphenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3OS/c1-3-15-27-23(20-11-13-22(14-12-20)28-21-9-4-5-10-21)25-26-24(27)29-17-19-8-6-7-18(2)16-19/h3,6-8,11-14,16,21H,1,4-5,9-10,15,17H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUNVVJPDWXBDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C(N2CC=C)C3=CC=C(C=C3)OC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{4-ALLYL-5-[(3-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PHENYL CYCLOPENTYL ETHER
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4-{4-ALLYL-5-[(3-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PHENYL CYCLOPENTYL ETHER
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4-{4-ALLYL-5-[(3-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PHENYL CYCLOPENTYL ETHER
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4-{4-ALLYL-5-[(3-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PHENYL CYCLOPENTYL ETHER
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4-{4-ALLYL-5-[(3-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PHENYL CYCLOPENTYL ETHER
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4-{4-ALLYL-5-[(3-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PHENYL CYCLOPENTYL ETHER

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